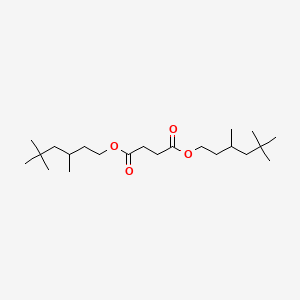

Bis(3,5,5-trimethylhexyl) succinate

Description

Contextualization of Alkyl Succinates within Contemporary Organic Synthesis Research

Alkyl succinates, a class of diesters derived from succinic acid, are of growing importance in contemporary chemical research and industry. A significant driver for this interest is the increasing availability of bio-based succinic acid, which can be produced through the fermentation of renewable feedstocks. nih.gov This positions succinic acid as a key platform chemical for creating sustainable materials.

The research focus on alkyl succinates is broad, with significant attention on their use as building blocks for biodegradable polymers like poly(butylene succinate) (PBS). nih.govmatec-conferences.orgtechscience.com These polymers are valued as environmentally friendly alternatives to conventional plastics in packaging, agriculture, and textiles. matec-conferences.org Beyond polymers, alkyl succinates are investigated for applications as high-performance lubricants, plasticizers for polymers like PVC, and as surface-active agents. evitachem.com The "green chemistry" trend continues to fuel research into more sustainable production methods and novel applications for these versatile compounds. researchgate.net

Significance of Diester Synthesis in Specialized Chemical Transformations

The synthesis of diesters is a fundamental process in organic chemistry, crucial for producing a vast range of functional molecules. The most common method for synthesizing succinate (B1194679) diesters is direct esterification, which involves reacting succinic acid with an alcohol in the presence of a catalyst. techscience.com This process is typically driven to completion by removing the water by-product. smolecule.com For example, the well-studied compound Bis(2-ethylhexyl) succinate is produced through the direct esterification of succinic acid and 2-ethylhexanol. smolecule.com

Alternative methods include transesterification, where a starting ester like dimethyl succinate is reacted with a different, often higher molecular weight, alcohol. researchgate.net The synthesis of polyesters such as PBS employs a two-stage process of esterification followed by polycondensation to achieve high molecular weight polymers. mdpi.comnih.gov The choice of alcohol is critical in determining the final properties of the diester. The use of long-chain and branched alcohols, such as 3,5,5-trimethylhexanol, results in high molecular weight esters with distinct properties, such as increased viscosity, lower volatility, and specific solubility characteristics, making them suitable for specialized applications. modares.ac.ir

Research Trajectory of Bis(3,5,5-trimethylhexyl) Succinate: An Academic Overview

While specific academic publications focusing exclusively on this compound are limited, its research trajectory can be inferred from its molecular structure and the development of analogous compounds. As a high molecular weight diester with highly branched alkyl chains, it belongs to a class of molecules valued as specialty chemicals.

The alcohol precursor, 3,5,5-trimethylhexanol (isononyl alcohol), lends significant steric hindrance and hydrophobicity. nih.gov Esters derived from this alcohol, such as its phthalate (B1215562) analogue, Bis(3,5,5-trimethylhexyl) phthalate, are known for their use as plasticizers. nih.govchemspider.com Similarly, other long-chain succinate diesters, like Bis(2-ethylhexyl) succinate, are widely used as emollients in cosmetics and as non-phthalate plasticizers. nih.govevitachem.com

Given these precedents, the research and development path for this compound would logically explore its utility as a high-performance emollient, providing a unique skin feel and lubricity in cosmetic formulations. Its structure also suggests potential as a specialty plasticizer or a base oil component in high-performance lubricants, where thermal stability and low volatility are required. Future academic inquiry would likely focus on characterizing its physicochemical properties, optimizing synthesis protocols, and evaluating its performance against existing emollients and plasticizers.

Data Tables

Physicochemical Properties of Precursors and Analogues

This table provides data for the chemical precursors of this compound and a structurally similar succinate diester.

| Property | Succinic Acid | 3,5,5-Trimethylhexanol | Bis(2-ethylhexyl) succinate |

| Synonym | Butanedioic acid | Isononyl alcohol | Diethylhexyl succinate |

| CAS Number | 110-15-6 | 3452-97-9 | 2915-57-3 |

| Molecular Formula | C₄H₆O₄ | C₉H₂₀O | C₂₀H₃₈O₄ |

| Molecular Weight | 118.09 g/mol | 144.26 g/mol | 342.52 g/mol |

| Physical State | White solid | Clear liquid | Colorless liquid |

| Boiling Point | 235 °C | 194 °C | ~360 °C |

| Solubility in Water | Soluble | 0.45 g/L | Insoluble |

Data sourced from multiple references. nih.govmatec-conferences.orgnih.govnist.gov

Predicted Properties of this compound

This table outlines the calculated and inferred properties for the title compound, based on its chemical structure and comparison with known analogues.

| Property | Value | Basis of Determination |

| CAS Number | Not assigned | No public registration found. |

| Molecular Formula | C₂₂H₄₂O₄ | Calculated from structure (2x C₉H₁₉O + C₄H₄O₂) |

| Molecular Weight | 370.57 g/mol | Calculated from molecular formula. |

| Physical State | Liquid | Inferred from analogues (e.g., Bis(2-ethylhexyl) succinate, Bis(3,5,5-trimethylhexyl) phthalate). nih.govnih.gov |

| Appearance | Colorless to pale yellow | Inferred from analogues. nih.gov |

| Solubility in Water | Insoluble | Inferred from the hydrophobic nature of the long, branched alkyl chains. |

| Primary Application | Emollient, Plasticizer | Inferred from the properties of analogous high molecular weight diesters. evitachem.com |

Compound Nomenclature

Structure

2D Structure

3D Structure

Properties

CAS No. |

93762-13-1 |

|---|---|

Molecular Formula |

C22H42O4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

bis(3,5,5-trimethylhexyl) butanedioate |

InChI |

InChI=1S/C22H42O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h17-18H,9-16H2,1-8H3 |

InChI Key |

VUPPMERFDOUARD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)CCC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis 3,5,5 Trimethylhexyl Succinate

Esterification Pathways for Succinic Acid Derivatives

Esterification of succinic acid or its anhydride (B1165640) with 3,5,5-trimethylhexanol is a fundamental approach for producing bis(3,5,5-trimethylhexyl) succinate (B1194679). The reaction pathways can be direct or involve transesterification.

Direct Esterification Approaches: Mechanistic Investigations

Direct esterification involves the reaction of succinic acid with 3,5,5-trimethylhexanol, typically in the presence of an acid catalyst. The reaction proceeds in a stepwise manner, first forming the monoester, mono(3,5,5-trimethylhexyl) succinate, followed by the formation of the diester, bis(3,5,5-trimethylhexyl) succinate. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side and achieve high yields.

The reaction can sometimes be carried out without a catalyst, relying on the autocatalytic effect of the succinic acid itself, especially at elevated temperatures. For instance, operating a reactor at temperatures between 120°C and 140°C can facilitate the dissolution of solid succinic acid and promote the esterification reaction. google.com The pressure may also be elevated to keep the alcohol in the solution. google.com

Challenges in direct esterification include the solid nature of succinic acid at ambient temperatures and its limited solubility in reactants, which can affect reaction rates. epo.org

Transesterification Strategies: Catalytic and Non-Catalytic Considerations

Transesterification offers an alternative route, often starting from a more reactive succinic acid derivative like dimethyl succinate. This process involves the exchange of the methyl group with the 3,5,5-trimethylhexyl group from the corresponding alcohol. This method can sometimes offer advantages in terms of milder reaction conditions and easier purification of the final product.

Enzyme-catalyzed transesterification has also been explored, utilizing lipases to achieve high selectivity and avoid the need for harsh reaction conditions. researchgate.net For example, immobilized Candida antarctica lipase (B570770) B (CAL-B) has been effectively used for the transesterification of various esters with polyols. researchgate.net

Catalytic Systems in this compound Synthesis

The choice of catalyst is a critical factor influencing the efficiency, selectivity, and environmental impact of the synthesis of this compound.

Homogeneous Catalysis: Exploration of Lewis and Brønsted Acidic Systems

Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid (Brønsted acids), are traditionally used for esterification due to their high activity. Lewis acids can also be employed. These catalysts operate in the same phase as the reactants, leading to good contact and high reaction rates. However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss.

Heterogeneous Catalysis: Solid Acid Catalysts and Supported Metal Complexes

Heterogeneous catalysts offer a more sustainable alternative as they exist in a different phase from the reactants and can be easily separated by filtration. aldeser.org This simplifies the purification process and allows for catalyst recycling. aldeser.org Solid acid catalysts like zeolites and sulfated zirconia have shown good activity and selectivity in the esterification of succinic acid. researchgate.net For example, zeolite Y has demonstrated a 72% conversion of succinic acid with a 60% yield of the diester under moderate conditions. researchgate.net Similarly, sulfated zirconia supported on SBA-15 has achieved yields of diethyl succinate greater than 85%. researchgate.net

The development of novel heterogeneous catalysts, such as those based on ruthenium-alkylidene complexes anchored on polymeric gels, is an active area of research aimed at improving catalytic efficiency and sustainability. aldeser.org

Biocatalysis: Enzymatic Synthesis Routes and Reaction Optimization

Biocatalysis, utilizing enzymes like lipases, is a green and highly selective method for ester synthesis. Immobilized enzymes, such as Candida antarctica lipase B (CAL-B), are particularly attractive as they can be reused, reducing costs. researchgate.netmdpi.com Enzymatic reactions are typically carried out under mild conditions, minimizing energy consumption and the formation of byproducts. longdom.org

The optimization of enzymatic reactions involves studying the effects of temperature, solvent, and substrate molar ratio. For instance, the activity of CAL-B has been shown to be dependent on its storage time and can be influenced by the reaction medium. mdpi.com Both solvent-free (bulk) and solvent-based systems have been investigated for enzymatic polycondensation, with the choice of solvent impacting the molar mass of the resulting polyester. mdpi.comsemanticscholar.org

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are manipulated include temperature, pressure, stoichiometric ratios of reactants, and the solvent system.

Temperature plays a significant role in the kinetics of the esterification reaction. acs.org Generally, increasing the temperature enhances the reaction rate by increasing the molecular motion and collision frequency between the reactant molecules. mdpi.com However, for exothermic reactions, excessively high temperatures can unfavorably shift the equilibrium towards the reactants, potentially limiting the maximum achievable yield. acs.org Therefore, an optimal temperature must be determined to balance reaction rate and equilibrium position. For the esterification of succinic acid, temperatures in the range of 78 to 120 °C have been studied, with higher temperatures generally leading to faster reaction rates. researchgate.net

The pressure at which the reaction is carried out is another important factor, especially when dealing with volatile reactants or products. While the reaction can be conducted at atmospheric pressure, operating at pressures lower than the critical pressure of the alcohol can be advantageous. researchgate.netgoogle.com This is particularly relevant when considering the removal of water, a byproduct of the reaction, to drive the equilibrium towards the product side.

The molar ratio of the alcohol to the carboxylic acid is a critical parameter in esterification. Using an excess of the alcohol, 3,5,5-trimethylhexanol in this case, can shift the reaction equilibrium to favor the formation of the diester, this compound. ajast.net Molar ratios of alcohol to carboxylic acid groups typically range from 1:1 to 10:1, with a preferred range often being 1:1 to 1:5. google.com For the synthesis of diethyl succinate, a molar ratio of 5:1 (ethanol to succinic acid) has been shown to yield high conversions. researchgate.net

The choice of solvent can also influence the reaction. While the reaction can be performed without a solvent, using an appropriate solvent can aid in dissolving the reactants and facilitating the reaction. However, the use of volatile organic solvents can present environmental concerns. ajast.net Research has explored various solvent systems, including the use of methyl isobutyl ketone (MIBK) as an extractant, which can create a two-phase system where the product is preferentially in the organic phase. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to develop more environmentally benign and sustainable processes. researchgate.net This involves considering alternative reaction media, maximizing atom economy, minimizing waste, and utilizing sustainable catalysts. rsc.org

Solvent-Free Esterification: Conducting the esterification reaction without a solvent is a key green chemistry approach, as it eliminates the use and potential release of volatile organic compounds. nih.gov Mechanochemistry, where mechanical force is used to induce a reaction, has been explored for solvent-free esterification at room temperature. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature and have negligible vapor pressure, making them attractive as "green solvents". imperial.ac.uktroindia.in They can act as both the solvent and the catalyst in esterification reactions. ajast.netresearchinschools.org Brønsted acidic ionic liquids, which have an acidic proton, have been shown to be effective catalysts for esterification, offering advantages over traditional mineral acids like sulfuric acid, which can be corrosive and generate significant waste. ajast.netresearchinschools.org The use of ionic liquids can also simplify product separation, as the ester product often forms a separate phase from the ionic liquid, allowing for easy decantation and recycling of the catalyst/solvent system. researchinschools.org

Supercritical Fluids (SCFs): Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another alternative to traditional organic solvents. mdpi.comwikipedia.org A substance becomes a supercritical fluid when it is above its critical temperature and pressure. wikipedia.org scCO₂ is non-toxic, non-flammable, and readily available. acs.org It has been used in esterification reactions, sometimes in conjunction with enzymes like lipase, to create a more sustainable process. mdpi.com The properties of supercritical fluids can be "tuned" by adjusting pressure and temperature, which can influence reaction rates and selectivities. wikipedia.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comwikipedia.org An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. wikipedia.org The esterification of succinic acid with 3,5,5-trimethylhexanol to form this compound produces water as the only byproduct, which can lead to a relatively high atom economy.

Waste minimization is a core principle of green chemistry. Strategies to reduce waste in the synthesis of this compound include:

Catalyst Recycling: Using heterogeneous catalysts or catalyst systems that can be easily separated and reused, such as ionic liquids or solid acid catalysts, reduces waste. researchinschools.orgnih.gov

Efficient Separation Techniques: Employing separation methods that minimize the use of additional solvents, such as creating a two-phase system where the product can be easily separated, contributes to waste reduction. google.comyoutube.com

Process Intensification: Techniques like microwave-assisted synthesis can lead to shorter reaction times and potentially higher yields, which can reduce energy consumption and waste generation. nih.gov

The development of sustainable catalysts is crucial for the green synthesis of this compound.

Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., D-Hβ), offer advantages over homogeneous catalysts like sulfuric acid. researchgate.netnih.gov They are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, which simplifies the process and reduces waste. nih.gov

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions. mdpi.comnih.gov Using enzymes like Candida antarctica lipase B can be a highly selective and environmentally friendly approach. nih.gov However, the stability of the enzyme under reaction conditions and its cost are important considerations.

Brønsted Acidic Ionic Liquids: As mentioned earlier, these ionic liquids can function as both catalyst and solvent, offering a recyclable and efficient catalytic system for esterification. ajast.nettroindia.in

Table of Reaction Parameters and Their Impact on Esterification

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Increases reaction rate but can affect equilibrium. acs.orgmdpi.com | Find an optimal temperature that balances rate and yield. |

| Pressure | Can influence the removal of volatile byproducts. researchgate.net | Optimize for efficient water removal to drive the reaction forward. |

| Stoichiometric Ratio | Excess alcohol favors product formation. ajast.net | Use an optimal excess of alcohol to maximize yield without excessive waste. |

| Solvent | Can facilitate the reaction but may pose environmental issues. ajast.net | Utilize green solvents like ionic liquids or supercritical fluids, or perform the reaction solvent-free. nih.govimperial.ac.ukmdpi.com |

| Catalyst | Increases reaction rate. | Employ a recyclable and environmentally benign catalyst like a solid acid, enzyme, or ionic liquid. researchgate.netresearchinschools.orgnih.gov |

Advanced Spectroscopic and Chromatographic Approaches for Structural Elucidation and Purity Assessment of Bis 3,5,5 Trimethylhexyl Succinate

High-Resolution Mass Spectrometry for Isomeric Differentiation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Bis(3,5,5-trimethylhexyl) succinate (B1194679), providing unequivocal confirmation of its elemental composition and serving as a powerful tool for identifying impurities. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique elemental formula for the parent ion and its fragments.

For Bis(3,5,5-trimethylhexyl) succinate (C₂₂H₄₂O₄), the expected exact mass of its protonated molecule [M+H]⁺ would be calculated and compared against the measured value to confirm its identity. Fragmentation patterns observed in tandem MS/MS experiments are crucial for structural confirmation. Key fragmentation pathways would include the cleavage of the ester bond, leading to the loss of a 3,5,5-trimethylhexoxy group, and the characteristic fragmentation of the alkyl chain itself.

Impurity profiling is another critical application. HRMS can detect and identify synthesis-related impurities, such as unreacted succinic acid, 3,5,5-trimethylhexanol, or the monoester intermediate. It can also differentiate isomers, which may have identical nominal masses but different exact masses if their elemental compositions vary slightly, or distinguish them through unique fragmentation patterns. nih.gov Techniques like cold electron ionization (cold EI) can be particularly useful as they enhance the abundance of molecular ions, which is often a challenge with standard EI, thereby simplifying the identification of isomers. spectroscopyonline.com

Table 1: Illustrative HRMS Data for this compound and Potential Fragments

| Ion Description | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| Protonated Molecule | [C₂₂H₄₃O₄]⁺ | 387.3105 | Parent Ion [M+H]⁺ |

| Sodium Adduct | [C₂₂H₄₂O₄Na]⁺ | 409.2924 | Parent Ion [M+Na]⁺ |

| Loss of Alkyl Chain | [C₁₃H₂₃O₄]⁺ | 255.1591 | Loss of •C₉H₁₉ from [M+H]⁺ |

| Protonated Succinic Acid | [C₄H₇O₄]⁺ | 119.0344 | Cleavage and proton transfer |

| 3,5,5-trimethylhexyl Cation | [C₉H₁₉]⁺ | 127.1481 | Cleavage of ester C-O bond |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. For a flexible and complex molecule like this compound, advanced 2D NMR techniques are essential for unambiguous structural assignment and conformational analysis. nih.gov

Standard 1D ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons. However, due to the significant overlap of signals from the two identical, large alkyl groups, 2D NMR is required for a complete picture.

2D COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H coupling networks, confirming the connectivity within the succinate backbone (-CH₂-CH₂-) and along the trimethylhexyl chains.

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on its attached protons.

2D HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between ¹H and ¹³C atoms, which is critical for confirming the connection between the succinate carbonyl carbons and the oxygen-linked methylene (B1212753) group of the alkyl chains.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. researchgate.net For this molecule, NOESY could reveal interactions between protons on the succinate backbone and those on the alkyl chains, offering insights into the molecule's preferred solution-state conformation and the relative orientation of the two ester groups. nih.govnih.gov

Solid-State NMR (ssNMR) could be employed to study the structure and dynamics of the compound in its solid form. This is particularly relevant if the material is semi-crystalline or amorphous. By analyzing the chemical shifts and line widths in the solid state, information about molecular packing and conformational heterogeneity can be obtained, similar to studies on related polyesters like poly(butylene succinate). nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Succinate Methylene (-CH₂-C=O) | ~2.60 | ~29.0 | Protons and carbons alpha to a carbonyl group. |

| Ester Methylene (-O-CH₂-) | ~4.05 | ~65.0 | Methylene group attached to the ester oxygen. |

| Tertiary Methyls (-C(CH₃)₃) | ~0.88 | ~31.0 | Nine equivalent protons on three methyl groups. |

| Other Alkyl Protons/Carbons | 0.90 - 1.60 | 25.0 - 55.0 | Complex, overlapping signals from the rest of the branched alkyl chain. |

| Carbonyl Carbon (C=O) | - | ~172.5 | Characteristic chemical shift for an ester carbonyl. |

Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis (e.g., Preparative HPLC, GC-MS with Selective Detectors)

Chromatographic methods are essential for both the purification and the quantitative assessment of this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for isolating the compound in high purity from a crude reaction mixture. gilson.comaralyse.tech Given the non-polar nature of the molecule, a normal-phase (e.g., silica (B1680970) gel column with a hexane/ethyl acetate (B1210297) mobile phase) or a reversed-phase (e.g., C18 column with an acetonitrile/water or methanol/water mobile phase) system could be developed. welch-us.comnih.govardena.com The goal is to achieve baseline separation of the desired product from starting materials, byproducts (e.g., monoester), and any isomers. Fractions are collected as they elute from the column, allowing for the isolation of gram-to-kilogram quantities of the purified material. ardena.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for purity assessment and quantitative analysis. researchgate.net The compound's volatility allows it to be analyzed by GC, where it is separated from other volatile components on a capillary column. The retention time is a characteristic identifier, while the peak area allows for quantification. The mass spectrometer detector provides definitive identification of the eluting peak. GC-MS is particularly effective for separating and identifying closely related structural isomers that may be difficult to resolve by other means. researchgate.netnih.gov The use of selective detectors or specific MS scan modes (like Selected Ion Monitoring, SIM) can enhance sensitivity and selectivity for trace-level impurity analysis. researchgate.net

Table 3: Illustrative Chromatographic Data for Purity Analysis

| Compound | Hypothetical GC Retention Time (min) | Method of Detection | Purpose |

| 3,5,5-Trimethylhexanol | 8.5 | MS, FID | Unreacted starting material |

| Succinic Acid (derivatized) | 12.1 | MS | Unreacted starting material |

| Mono-ester intermediate | 18.2 | MS | Reaction byproduct |

| This compound | 22.5 | MS, FID | Target Compound |

| Isomeric Impurity | 22.8 | MS | Synthesis-related impurity |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Complex Reaction Mixtures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid and non-destructive way to identify functional groups within a molecule. nih.gov These techniques are complementary and highly effective for monitoring reaction progress and confirming the identity of the final product. mdpi.com

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. For this compound, the most prominent and diagnostic peak would be the strong C=O stretching vibration of the ester group, typically appearing around 1735-1740 cm⁻¹. nih.govresearchgate.net Other key absorptions include the C-O stretching vibrations and the various C-H stretching and bending modes of the long alkyl chains. During synthesis, one could monitor the reaction by observing the appearance of the ester C=O peak and the disappearance of the broad O-H stretch from the starting alcohol and carboxylic acid.

Raman Spectroscopy involves the inelastic scattering of laser light. While C=O groups also show a signal in Raman spectra, non-polar bonds often produce stronger signals than in FT-IR. Therefore, the C-C backbone and C-H bonds of the alkyl groups would be very prominent. This makes FT-IR and Raman complementary; for instance, the symmetric succinate backbone vibrations might be more intense in the Raman spectrum. nih.gov

Table 4: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Technique | Intensity |

| 2850-2960 | C-H Stretching (Alkyl) | FT-IR, Raman | Strong |

| ~1738 | C=O Stretching (Ester) | FT-IR | Very Strong |

| ~1738 | C=O Stretching (Ester) | Raman | Medium |

| 1450-1470 | C-H Bending (CH₂, CH₃) | FT-IR | Medium |

| 1150-1250 | C-O Stretching (Ester) | FT-IR | Strong |

| 800-1100 | C-C Stretching (Alkyl) | Raman | Strong |

X-Ray Crystallography for Single Crystal Structure Determination (if applicable)

X-ray Crystallography stands as the ultimate method for determining the precise three-dimensional structure of a molecule in the solid state. This technique relies on the diffraction of X-rays by a single, well-ordered crystal. suniv.ac.in If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous map of electron density, yielding exact bond lengths, bond angles, and torsional angles. acs.org

The primary challenge for a molecule like this is crystallization itself. The long, flexible, and branched alkyl chains can inhibit the formation of a well-ordered crystal lattice, often leading to oils or amorphous solids. However, if successful, the resulting crystal structure would reveal:

The definitive conformation of the molecule in the solid state.

The planarity of the ester groups.

The specific arrangement and packing of the molecules within the crystal lattice, governed by van der Waals forces. suniv.ac.in

This information is invaluable for understanding structure-property relationships and can serve as a benchmark for validating computational models and the conformational analyses derived from NMR spectroscopy.

Table 5: Illustrative Crystallographic Parameters (Hypothetical)

| Parameter | Hypothetical Value | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the unit cell. |

| Space Group | P2₁/c | The specific arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The size and shape of the repeating crystal unit. |

| Resolution (Å) | < 1.0 | The level of detail in the final structure. |

| R-factor | < 0.05 | A measure of the agreement between experimental data and the final structural model. |

Reaction Mechanisms and Kinetics in the Synthesis and Transformation of Bis 3,5,5 Trimethylhexyl Succinate

Elucidation of Esterification Reaction Mechanisms at the Molecular Level

The formation of bis(3,5,5-trimethylhexyl) succinate (B1194679) from succinic acid and 3,5,5-trimethylhexanol typically proceeds via a Fischer esterification mechanism. acs.orgresearchgate.net This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution and occurs in a series of reversible steps. acs.orguran.uanih.gov

The reaction commences with the protonation of one of the carbonyl oxygens of succinic acid by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. acs.orgnih.gov This initial step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.orgresearchgate.net

Following protonation, a molecule of 3,5,5-trimethylhexanol, acting as a nucleophile, attacks the activated carbonyl carbon. acs.orgscribd.com This results in the formation of a tetrahedral intermediate. acs.orgnih.gov The steric hindrance presented by the bulky 3,5,5-trimethylhexyl group can influence the rate of this step. researchgate.net The branched structure of this alcohol may slow down the reaction compared to less hindered, linear alcohols due to steric repulsion. researchgate.netgoogle.com

Subsequent to the formation of the tetrahedral intermediate, a proton transfer occurs from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. acs.orgresearchgate.net This proton transfer converts a poor leaving group (-OH) into a good leaving group (-OH2+), water. acs.org

The next step involves the elimination of a water molecule from the tetrahedral intermediate, which regenerates the carbonyl group and forms a protonated monoester, mono-(3,5,5-trimethylhexyl) succinate. acs.orgscribd.com Finally, deprotonation of the protonated ester by a base (such as water or another alcohol molecule) regenerates the acid catalyst and yields the monoester product. acs.orgresearchgate.net

The formation of the final product, bis(3,5,5-trimethylhexyl) succinate, occurs through a second, analogous esterification reaction at the remaining carboxylic acid group of the monoester. The entire process is a sequence of two consecutive esterification reactions, both following the Fischer mechanism. The reversibility of each step necessitates strategies to drive the reaction towards the product side, such as using an excess of the alcohol or removing water as it is formed. researchgate.netnih.gov

Isotopic labeling studies, for instance using oxygen-18 labeled alcohol, have provided evidence for this mechanism by showing that the labeled oxygen becomes part of the ester, confirming that the C-O bond of the alcohol is retained while the C-OH bond of the carboxylic acid is cleaved. google.com

Kinetic Studies of this compound Formation: Determination of Rate Laws and Activation Energies

The esterification of succinic acid is a two-step consecutive reversible reaction:

Succinic Acid + 3,5,5-Trimethylhexanol ⇌ Mono-(3,5,5-trimethylhexyl) succinate + Water

Mono-(3,5,5-trimethylhexyl) succinate + 3,5,5-Trimethylhexanol ⇌ this compound + Water

The rate equations for this reaction sequence can be generally expressed as follows:

Rate of disappearance of Succinic Acid (SA):

rSA = -k1[SA][Alcohol] + k-1[Monoester][Water]

Rate of formation of Monoester (ME):

rME = k1[SA][Alcohol] - k-1[Monoester][Water] - k2[Monoester][Alcohol] + k-2[Diester][Water]

Rate of formation of Diester (DE):

rDE = k2[Monoester][Alcohol] - k-2[Diester][Water]

Where:

[SA], [Alcohol], [Monoester], [Diester], and [Water] are the concentrations of the respective species.

k1, k-1, k2, and k-2 are the rate constants for the forward and reverse reactions of the first and second esterification steps, respectively.

The determination of these rate constants and the corresponding activation energies would require experimental studies where the concentrations of reactants and products are monitored over time at various temperatures and catalyst concentrations. The activation energy (Ea) for each reaction step could then be determined using the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

k is the rate constant.

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature.

For illustrative purposes, the following table presents kinetic data for the heterogeneously catalyzed esterification of succinic acid with ethanol. acs.org It is important to note that these values are for a different alcohol and catalyst system and would differ for the synthesis of this compound, primarily due to the steric hindrance and different reactivity of 3,5,5-trimethylhexanol.

Interactive Data Table: Kinetic Parameters for the Esterification of Succinic Acid with Ethanol (Catalyst: Amberlyst-15)

| Parameter | Value (for Ethanol) | Unit | Note |

| Activation Energy (Ea1) | 55.4 | kJ/mol | For the formation of monoethyl succinate. |

| Pre-exponential Factor (A1) | 1.8 x 10^5 | L/(mol·min) | For the formation of monoethyl succinate. |

| Activation Energy (Ea2) | 52.3 | kJ/mol | For the formation of diethyl succinate. |

| Pre-exponential Factor (A2) | 6.9 x 10^4 | L/(mol·min) | For the formation of diethyl succinate. |

The steric bulk of 3,5,5-trimethylhexanol would likely lead to a higher activation energy and a lower pre-exponential factor for the formation of this compound compared to the ethanol-based system, reflecting a slower reaction rate. google.com

Mechanistic Investigations of Side Reactions and Byproduct Formation Pathways

During the synthesis of this compound, several side reactions can occur, leading to the formation of byproducts that can affect the purity and yield of the final product. The mechanisms of these side reactions are important to understand for process optimization.

One of the primary side reactions is the dehydration of the alcohol , 3,5,5-trimethylhexanol, especially at elevated temperatures and in the presence of a strong acid catalyst. researchgate.net This can proceed via two main pathways:

Intramolecular dehydration (elimination): This would lead to the formation of various isomers of trimethylhexene. The reaction is an acid-catalyzed E1 or E2 elimination, where a protonated alcohol loses a molecule of water to form a carbocation intermediate, which then loses a proton to form an alkene.

Intermolecular dehydration: This would result in the formation of bis(3,5,5-trimethylhexyl) ether. This reaction involves the nucleophilic attack of an alcohol molecule on a protonated alcohol molecule, with the subsequent loss of water.

Another potential side reaction is the formation of succinic anhydride (B1165640) . This can occur through the intramolecular dehydration of succinic acid, particularly if the reaction temperature is high enough to favor this process. researchgate.net The formation of the anhydride would consume the starting acid and could potentially react with the alcohol to form the monoester, but its presence complicates the reaction mixture.

Furthermore, if the reaction is carried out for extended periods at high temperatures, decomposition of the ester product might occur. This could involve hydrolysis back to the monoester and alcohol if water is not effectively removed, or other thermal degradation pathways.

In the context of bio-derived succinic acid, impurities from the fermentation process could also lead to side reactions, although this is less of a concern when using purified succinic acid. google.com

The extent of these side reactions is influenced by factors such as temperature, catalyst type and concentration, and the molar ratio of reactants. For instance, using a milder catalyst or lower reaction temperatures can help to minimize alcohol dehydration and anhydride formation. researchgate.net

Computational Chemistry Approaches to Reaction Pathways and Transition State Analysis

Computational chemistry provides a powerful tool for investigating the reaction mechanisms and kinetics of esterification reactions at a molecular level, offering insights that may be difficult to obtain through experimental methods alone. masterorganicchemistry.com While specific computational studies on this compound are not widely reported, the principles and methodologies from studies on similar systems can be applied.

Density Functional Theory (DFT) is a commonly used computational method to model the reaction pathway of esterification. masterorganicchemistry.com By performing DFT calculations, one can:

Optimize the geometries of the reactants, intermediates, transition states, and products. This provides a detailed picture of the molecular structures involved in the reaction.

Identify and characterize transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. Vibrational frequency calculations are used to confirm that a structure is a true transition state (one imaginary frequency). masterorganicchemistry.com

Perform Intrinsic Reaction Coordinate (IRC) calculations. IRC calculations trace the reaction path downhill from the transition state to the corresponding reactant and product, confirming that the identified transition state connects the correct species on the reaction pathway. masterorganicchemistry.com

For the synthesis of this compound, computational studies could be employed to:

Compare the activation barriers for the formation of the monoester and the diester. This would provide insight into the relative rates of the two consecutive esterification steps.

Investigate the effect of steric hindrance. By comparing the calculated activation energies for the esterification of succinic acid with 3,5,5-trimethylhexanol versus a less hindered alcohol like ethanol, the energetic penalty associated with the bulky alkyl group can be quantified.

Explore the potential energy surfaces of side reactions, such as alcohol dehydration and anhydride formation. This could help in identifying the conditions under which these side reactions become significant.

A hypothetical computational study on the Fischer esterification of succinic acid with 3,5,5-trimethylhexanol would likely involve modeling the key steps: protonation, nucleophilic attack, formation of the tetrahedral intermediate, proton transfer, and water elimination. The calculated energy profile would reveal the rate-determining step and provide a quantitative measure of the activation energy, which could then be compared with experimental kinetic data.

Environmental Fate and Degradation Pathways of Bis 3,5,5 Trimethylhexyl Succinate

Biodegradation Mechanisms in Environmental Compartments

Biodegradation is anticipated to be a significant pathway for the environmental removal of Bis(3,5,5-trimethylhexyl) succinate (B1194679). This process is driven by the metabolic activities of microorganisms present in soil and aquatic environments.

The initial and rate-limiting step in the biodegradation of Bis(3,5,5-trimethylhexyl) succinate is expected to be the enzymatic hydrolysis of its two ester bonds. This reaction is catalyzed by non-specific extracellular and intracellular esterases, such as lipases and carboxylesterases, which are ubiquitous in microbial communities. These enzymes cleave the ester linkages, yielding succinic acid and 3,5,5-trimethylhexanol.

The general reaction is as follows: this compound + 2 H₂O → Succinic acid + 2 (3,5,5-trimethylhexanol)

Studies on other ester compounds have demonstrated that the hydrolysis of the ester bond is a critical first step in their microbial degradation. mdpi.comnih.gov For instance, the biodegradation of poly(tetramethylene succinate) is initiated by lipase-catalyzed hydrolysis. nih.gov The highly branched structure of the 3,5,5-trimethylhexyl side-chains in this compound may create steric hindrance, potentially slowing the rate of enzymatic hydrolysis compared to linear dialkyl succinates.

Following the initial enzymatic hydrolysis, the resulting intermediates, succinic acid and 3,5,5-trimethylhexanol, are expected to be further metabolized by microorganisms.

Succinic Acid: Succinic acid is a common metabolic intermediate that can be readily utilized by a wide range of microorganisms. It is an intermediate of the citric acid cycle (Krebs cycle) and can be mineralized to carbon dioxide and water under aerobic conditions.

3,5,5-Trimethylhexanol: The biodegradation of this branched alcohol is likely to proceed via oxidation of the terminal alcohol group to an aldehyde, followed by further oxidation to the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid. Subsequently, the alkyl chain may undergo degradation through pathways such as beta-oxidation, although the branching may necessitate alternative oxidation mechanisms. The degradation of long-chain alkylated compounds often involves initial oxidation of the alkyl chain followed by processes like β-oxidation. nih.gov

Table 1: Plausible Microbial Degradation Intermediates of this compound

| Initial Compound | Primary Intermediate | Secondary Intermediates | Final Products (Mineralization) |

| This compound | Succinic acid | 3,5,5-trimethylhexanal | Carbon Dioxide (CO₂) |

| 3,5,5-trimethylhexanol | 3,5,5-trimethylhexanoic acid | Water (H₂O) | |

| Further oxidation products of the branched alkyl chain | Biomass |

Environmental Persistence and Mobility Studies: Chemical Transformations in Natural Media

Detailed research findings on the chemical transformations of this compound in natural media are not available in the public domain. Scientific investigation into the environmental persistence and mobility of this specific compound appears to be limited or has not been published.

Consequently, data tables and detailed research findings regarding its behavior in soil and water, including degradation pathways and transformation products, cannot be provided.

Theoretical and Computational Investigations of Bis 3,5,5 Trimethylhexyl Succinate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules with high accuracy.

Detailed Research Findings: While specific, peer-reviewed quantum chemical studies exclusively focused on Bis(3,5,5-trimethylhexyl) succinate (B1194679) are not prominent in public literature, the methodology for such an analysis is well-established. mdpi.comnih.gov A typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p) to find the lowest energy conformation of the molecule. mdpi.com Such calculations would reveal precise bond lengths, bond angles, and dihedral angles.

For Bis(3,5,5-trimethylhexyl) succinate, key findings would center on the geometry of the central succinate moiety and the conformation of the two bulky 3,5,5-trimethylhexyl side chains. The four-carbon chain of the succinate core is flexible, while the ester groups introduce planarity. The electronic structure analysis would focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net For an ester like this, the HOMO is expected to be localized around the oxygen atoms of the carbonyl groups, while the LUMO would be centered on the carbonyl carbons. An analysis of the molecular electrostatic potential (MEP) would identify electron-rich regions (negative potential, likely near the carbonyl oxygens) and electron-poor regions (positive potential), which are susceptible to nucleophilic and electrophilic attack, respectively.

Table 6.1: Illustrative Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atom(s) Involved | Predicted Value | Significance |

| Bond Length | C=O (carbonyl) | ~1.21 Å | Typical double bond length, indicates strong bond. |

| Bond Length | C-O (ester) | ~1.34 Å | Shorter than a typical C-O single bond due to resonance. |

| Bond Angle | O=C-O (ester) | ~123° | Reflects sp² hybridization of the carbonyl carbon. |

| Dihedral Angle | O=C-C=O | Variable | Rotation around the central C-C bond of the succinate core determines overall shape. |

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Due to its two long, branched alkyl chains, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are the ideal computational tool to explore this vast conformational landscape and understand how the molecule behaves in a condensed phase. nih.gov

Detailed Research Findings: MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field (e.g., AMBER, CHARMM) to describe the forces between bonded and non-bonded atoms. upenn.edu For a molecule like this compound, simulations would reveal the constant motion and rotation around the numerous single bonds in the alkyl chains. libretexts.org This flexibility prevents the molecule from adopting a single, rigid structure, instead existing as an ensemble of rapidly interconverting conformers. libretexts.org

The primary intermolecular interactions governing the behavior of this non-polar molecule are van der Waals forces. MD simulations can quantify these interactions, which are the basis for predicting physical properties like viscosity, boiling point, and its miscibility with other substances. In a simulation box containing many molecules, one could observe how the bulky, branched side chains interact and pack, influencing the material's bulk density and mechanical properties. rsc.org The root-mean-square deviation (RMSD) of atomic positions over time is a key metric used to assess the stability of the simulation and the flexibility of the molecule. acs.org

Table 6.2: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Defines the potential energy function for all atomic interactions. |

| Simulation Box | Cubic, ~5-7 nm sides | Creates a periodic system to simulate a bulk phase. |

| Solvent Model | (Implicit or Explicit) | Represents the surrounding medium, if any. |

| Temperature | 298 K (or other) | Controlled via a thermostat (e.g., Berendsen, Nosé-Hoover). |

| Pressure | 1 atm | Controlled via a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | 100-500 ns | Duration needed to sample significant conformational changes. |

Prediction of Reaction Pathways and Catalytic Activities using Density Functional Theory (DFT) Methods

DFT is a powerful method for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding catalysis at a molecular level.

Detailed Research Findings: The synthesis of this compound is typically achieved via the Fischer esterification of succinic acid with 3,5,5-trimethylhexanol, often using an acid catalyst. DFT calculations can model this entire reaction pathway. rsc.org Studies on similar esterification reactions show that the process begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst. researchgate.net This is followed by the nucleophilic attack of the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

DFT allows for the calculation of the potential energy surface of the reaction. By locating the transition state structures (the highest energy points along the reaction coordinate) and the intermediates, one can determine the activation energy (Ea) for each step. nih.gov The activation energy is critical for predicting the reaction rate; a lower activation energy implies a faster reaction. This approach can be used to compare the efficiency of different catalysts or reaction conditions without the need for extensive laboratory experimentation. researchgate.netrsc.org

Table 6.3: Hypothetical DFT-Calculated Energy Profile for the Esterification of one Carbonyl of Succinic Acid

| Reaction Step | Description | Relative Energy (kJ/mol) | Implication |

| Reactants | Succinic Acid + Alcohol | 0 | Reference energy level. |

| Transition State 1 | Alcohol Attack | +60 | Main energy barrier, determines the reaction rate. |

| Intermediate | Tetrahedral Adduct | +25 | A metastable species along the pathway. |

| Transition State 2 | Water Elimination | +50 | Energy needed to remove the water molecule. |

| Products | Mono-ester + Water | -15 | The reaction is thermodynamically favorable (exothermic). |

Cheminformatics Approaches for Predictive Synthesis and Degradation Modeling

Cheminformatics combines chemistry, computer science, and information science to predict the properties and behavior of molecules based on their structure.

Detailed Research Findings: For this compound, a key application of cheminformatics is the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These are statistical models that correlate molecular descriptors (calculated from the structure) with a specific activity or property. nih.govu-tokyo.ac.jp For instance, a QSAR model could be developed to predict the biodegradability of various esters. nih.goveuropa.eu

To build such a model, a set of esters with known degradation rates would be used for training. For each molecule, a variety of descriptors would be calculated, such as:

Topological: Molecular weight, atom count, branching indices.

Physicochemical: LogP (octanol-water partition coefficient), molar refractivity. u-tokyo.ac.jp

Electronic: HOMO/LUMO energies, partial atomic charges calculated via quantum methods. nih.gov

A statistical method, like multiple linear regression (MLR) or a machine learning algorithm, is then used to find the mathematical relationship between the descriptors and the property. nih.gov This resulting model could then be used to predict the degradation rate of this compound. More advanced cheminformatics tools, including large language models (LLMs), are also being developed to predict entire synthesis procedures by learning from vast reaction databases. mdpi.comresearchgate.net

Table 6.4: Relevant Molecular Descriptors for a Predictive Degradation Model of this compound

| Descriptor Class | Example Descriptor | Potential Influence on Degradation |

| Size/Shape | Molecular Weight | Larger molecules may degrade more slowly. |

| Size/Shape | Branching Index | High branching can sterically hinder enzyme attack, slowing degradation. |

| Lipophilicity | LogP | Affects bioavailability and partitioning into microbial cell membranes. |

| Electronic | LUMO Energy | A lower LUMO energy may indicate higher susceptibility to nucleophilic attack (e.g., hydrolysis). |

| Electronic | Partial charge on Carbonyl C | A more positive charge enhances susceptibility to hydrolysis. |

Future Directions in Research on Bis 3,5,5 Trimethylhexyl Succinate

Development of Novel and Highly Efficient Synthetic Methodologies

The industrial viability of Bis(3,5,5-trimethylhexyl) succinate (B1194679) is intrinsically linked to the efficiency and sustainability of its synthesis. While traditional esterification methods are well-established, future research will likely focus on greener and more cost-effective production routes, moving away from petroleum-based feedstocks where possible.

Key areas for development include:

Advanced Catalysis: Research is moving towards heterogeneous catalysts that are easily separable and reusable, reducing waste and processing costs. For instance, studies on the synthesis of simpler dialkyl succinates, like dimethyl succinate, have shown high efficacy with environmentally friendly metallic oxides such as ZnO, which can be reused multiple times without significant loss of activity. colab.ws Other promising catalysts for the esterification of succinic acid include zeolites and carbon-based solid acids, which have demonstrated high conversion rates and selectivity under moderate reaction conditions. researchgate.net The development of catalysts specifically optimized for long-chain, branched alcohols like 3,5,5-trimethylhexanol will be a critical step forward.

Process Intensification: Techniques like reactive distillation, where the reaction and separation of products occur in a single unit, offer significant advantages. This method has been applied to the synthesis of diethyl succinate, integrating the esterification of succinic acid and monoalkyl esters into one continuous process. google.com Applying this to the synthesis of Bis(3,5,5-trimethylhexyl) succinate could substantially improve yield and reduce energy consumption.

Bio-based Feedstocks: A major research thrust is the use of bio-succinic acid, derived from the fermentation of biomass, as a starting material. google.com Processes are being developed to efficiently recover and purify succinic acid from fermentation broths and directly convert it to dialkyl succinates. google.comgoogle.com A significant challenge that future research must address is the removal of impurities like sulfur from bio-succinic acid, as these can poison the hydrogenation catalysts used in downstream processing. google.com

A comparison of potential synthetic strategies is outlined in the table below.

| Methodology | Catalyst Example | Key Advantages | Research Focus for this compound |

| Heterogeneous Catalysis | ZnO, Zeolite Y, Carbon-based solid acids | Reusable, reduced waste, high selectivity, environmentally benign. colab.wsresearchgate.net | Catalyst design for sterically hindered alcohols; optimizing reaction conditions (temperature, pressure). |

| Reactive Distillation | Autocatalytic or solid acid catalyst | Process intensification, improved yield, energy efficiency, continuous processing. google.com | Adapting column design for high-boiling point products; managing water removal. |

| Bio-feedstock Integration | Autocatalytic | Sustainable sourcing from biomass, potential for greener lifecycle. google.com | Efficient purification of bio-succinic acid; impurity removal to prevent catalyst deactivation. google.com |

Advanced Studies on Environmental Biotransformation Pathways and Their Governing Factors

Understanding the environmental fate of this compound is crucial for assessing its long-term ecological impact. Future research will need to move beyond simple biodegradability tests to detailed investigations of its transformation pathways and the factors influencing them. A likely primary biotransformation route is the enzymatic hydrolysis of the ester bonds, a process common for ester-based compounds.

Key research avenues include:

Identification of Transformation Products: The stepwise hydrolysis of the two ester linkages is a probable pathway. This would first yield mono(3,5,5-trimethylhexyl) succinate and 3,5,5-trimethylhexanol, followed by the complete breakdown to succinic acid and additional alcohol. Succinic acid is a natural intermediate in the Krebs cycle and can be readily metabolized by many organisms. wikipedia.org Research on analogous large phthalate (B1215562) esters, such as bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH), has identified the corresponding monoester (TBMEHP) as a potential biotransformation product. nih.govresearchgate.net Similar detailed product identification studies are needed for this compound.

Role of Ester Hydrolases: The enzymes responsible for breaking the ester bonds, likely carboxylesterases or cutinases, need to be identified. nih.govmdpi.com Studies on the enzymatic degradation of other polyesters like PET demonstrate that specific fungal and bacterial enzymes can efficiently catalyze hydrolysis. mdpi.com Investigating the activity of microbial consortia from soil and aquatic environments on this compound will reveal the key players in its degradation.

Factors Influencing Bioavailability and Degradation: The compound's high molecular weight and branched alkyl chains likely result in low water solubility and strong sorption to organic matter, which can limit its bioavailability to microorganisms. Studies on TBPH have confirmed its extremely hydrophobic behavior, which impacts bioavailability and bioaccumulation. nih.govresearchgate.net Future research should quantify these properties for this compound and investigate how environmental factors like pH, temperature, and the presence of microbial communities affect its persistence and transformation rates.

Integration of Machine Learning for Predictive Synthesis and Environmental Impact Assessment

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. For this compound, ML can accelerate development by predicting optimal synthesis conditions and forecasting its environmental behavior.

Predictive Synthesis: ML models, particularly neural networks, can be trained on vast databases of existing chemical reactions to predict the outcomes of new ones. acs.org For the synthesis of this compound, these models could be used to:

Forecast Reaction Yields: By inputting variables such as catalyst type, temperature, molar ratio, and reaction time, ML models like artificial neural networks (ANN) and support vector machines (SVM) can predict the product yield with high accuracy, reducing the need for extensive experimental optimization. arxiv.org

Recommend Optimal Conditions: Advanced models can suggest the most suitable catalysts, solvents, and reagents for a given transformation, even for novel reactions. acs.org This could significantly speed up the development of the highly efficient synthetic methodologies discussed in section 7.1.

Predictive Environmental Impact: Assessing the environmental impact of new chemicals is a data-intensive process. ML offers a way to predict a compound's properties and fate from its structure alone.

Forecasting Biotransformation: ML classifiers can be designed to prospect for enzymes with specific functionalities. For example, the EP-pred tool uses machine learning to identify ester hydrolases that are likely to degrade esters, based only on the enzyme's primary sequence. researchgate.netmdpi.com This could be used to screen entire environmental metagenomes to predict whether a given ecosystem has the enzymatic machinery to break down this compound.

Quantitative Structure-Activity Relationship (QSAR) Models: These models can predict properties like toxicity, bioaccumulation potential, and degradation rates based on molecular descriptors. Developing specific QSARs for large, branched succinate esters would enable rapid risk assessment and help in designing safer, more environmentally friendly alternatives.

Exploration of Related Succinate Ester Systems: Comparative Academic Studies

To fully understand the properties of this compound, it is essential to study it in the context of related succinate esters. Comparative studies allow researchers to establish structure-property relationships, which are fundamental for designing molecules with specific, desired characteristics.

Future comparative research should focus on:

Varying the Alcohol Moiety: Synthesizing a series of succinate diesters with different alcohol chains (e.g., linear vs. branched, shorter vs. longer) and comparing their physical, chemical, and biological properties. For instance, academic studies on other novel succinate esters have systematically altered the ester groups to investigate their effects on biological activity, such as insulin (B600854) release. nih.govnih.gov A similar approach would clarify how the unique 3,5,5-trimethylhexyl group influences properties like plasticizing efficiency, migration resistance, and biodegradability compared to esters like diethyl succinate or di-n-butyl succinate.

Comparing Mono- and Di-esters: A comparative investigation of the properties of this compound versus its potential primary metabolite, mono(3,5,5-trimethylhexyl) succinate, is critical. Studies on analogous phthalate systems have shown significant differences in the bioaccumulation and mobility between the parent diester and the monoester metabolite. nih.gov Such a study would provide crucial data for understanding the compound's environmental risk profile.

Benchmarking Against Existing Plasticizers: A direct comparative analysis against commercially available plasticizers (both phthalate-based and other bio-based alternatives) is needed. This research would involve evaluating performance metrics such as thermal stability, flexibility impartation to polymers, and leaching characteristics.

The table below outlines a potential framework for a comparative study.

| Compound | Alcohol Structure | Key Property to Compare | Rationale |

| This compound | Branched C9 | Baseline performance and biodegradability | Target compound of interest. |

| Di-n-nonyl succinate | Linear C9 | Effect of alkyl chain branching | Isolate the impact of branching on physical properties and enzyme accessibility. |

| Diethyl succinate | Linear C2 | Effect of alkyl chain length | Compare with a short-chain, more mobile ester. researchgate.net |

| Bis(2-ethylhexyl) succinate | Branched C8 | Compare with a common branched plasticizer alcohol | Isolate the effect of the specific 3,5,5-trimethyl branching pattern. |

| Mono(3,5,5-trimethylhexyl) succinate | Branched C9 (one side) | Properties of the primary metabolite | Assess changes in solubility, toxicity, and mobility after initial hydrolysis. nih.gov |

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, from its sustainable synthesis to its ultimate environmental fate, ensuring its responsible development and application.

Conclusion

Summary of Key Research Findings on Bis(3,5,5-trimethylhexyl) Succinate (B1194679)

Research on Bis(3,5,5-trimethylhexyl) succinate is currently in a nascent stage, with a notable scarcity of in-depth studies focused specifically on this compound. The available information is primarily limited to its basic chemical and physical properties, largely derived from patents and chemical supplier databases. Key data points that have been established include its molecular formula (C22H42O4), molecular weight (386.6 g/mol ), and a high boiling point, which collectively suggest it is a relatively large and non-volatile molecule.

The primary area where this compound has been identified is in its application as a plasticizer. Its structural characteristics, particularly the presence of long, branched alkyl chains, are indicative of its potential to enhance the flexibility and durability of polymeric materials. It is often cited in the context of alternatives to phthalate-based plasticizers, driven by a demand for safer and more environmentally benign chemical additives in consumer products.

However, there is a significant gap in the scientific literature concerning its synthesis, a detailed mechanism of action at the molecular level, and its comprehensive toxicological and ecotoxicological profiles. While it is understood to be a succinate ester, likely produced through the esterification of succinic acid with 3,5,5-trimethylhexanol, specific reaction conditions and optimization studies are not widely published. Furthermore, its interactions with biological systems and its ultimate fate in the environment remain largely uninvestigated.

Broader Implications for Fundamental Organic Chemistry and Environmental Science

The study of this compound, despite the limited data, holds several broader implications for both fundamental organic chemistry and environmental science.

From a chemical perspective, it serves as a case study in the design of functional molecules with specific properties. The synthesis of this and similar long-chain esters contributes to the broader understanding of esterification reactions, particularly those involving sterically hindered alcohols like 3,5,5-trimethylhexanol. Further research into its synthesis could provide valuable insights into catalyst development and process optimization for the production of high-molecular-weight esters. Moreover, its role as a plasticizer highlights the ongoing efforts in materials science to correlate molecular structure with macroscopic properties, a central theme in polymer chemistry.

Q & A

Q. What are the recommended methods for synthesizing Bis(3,5,5-trimethylhexyl) succinate with high yield and purity?

- Methodological Answer : Synthesis typically involves esterification of succinic acid with 3,5,5-trimethylhexanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Key steps include:

- Molar ratio optimization : A 1:2.2 molar ratio of succinic acid to alcohol ensures complete esterification.

- Catalyst loading : 1–2 wt% catalyst relative to succinic acid improves reaction efficiency.

- Purification : Post-reaction, neutralize residual acid with sodium bicarbonate, followed by vacuum distillation (150–200°C, <1 mmHg) to isolate the ester. Purity can be confirmed via GC-MS (>98%) and ¹H/¹³C NMR (e.g., ester carbonyl peaks at ~170 ppm in ¹³C NMR) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Chromatography : GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98% by area normalization).

- Spectroscopy :

- ¹H NMR : Methyl groups in the 3,5,5-trimethylhexyl chain appear as multiplets between δ 0.8–1.5 ppm; ester methylene protons resonate at δ 2.5–2.7 ppm.

- FT-IR : Ester C=O stretching at ~1730 cm⁻¹.

- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting points and thermal stability (decomposition >200°C under inert gas) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods for handling bulk quantities.

- Spill Management : Absorb spills with inert materials (e.g., sand, silica gel) and avoid water to prevent environmental release.

- Storage : Store in sealed containers away from oxidizers (e.g., peroxides) at <30°C to prevent degradation .

Advanced Questions

Q. How can researchers design experiments to assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Incubate the ester in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS for succinic acid and alcohol byproducts.

- Photolysis : Expose to UV light (254–365 nm) in aqueous or solvent systems; quantify photoproducts using high-resolution mass spectrometry.

- Biodegradation : Use OECD 301B tests with activated sludge; measure biochemical oxygen demand (BOD) over 28 days. Analogous esters show moderate persistence (t₁/₂ >60 days in water) .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, exposure times) across studies. Use statistical tools (e.g., ANOVA) to identify confounding factors.

- Replication Studies : Reproduce assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) with purity-verified samples (HPLC >99%).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple models (e.g., mammalian vs. bacterial cells) to clarify species-specific effects .

Q. What methodological approaches are recommended for studying the interactions of this compound with polymer matrices in material science applications?

- Methodological Answer :

- Compatibilization Studies : Blend the ester with polymers (e.g., PVC, polyesters) via melt processing. Analyze mechanical properties (tensile testing, DMA) and morphology (SEM).

- Thermal Stability : Use TGA to assess plasticizer volatility; compare weight loss profiles at 150–250°C.

- Leaching Tests : Immerse polymer films in solvents (e.g., hexane, ethanol) and quantify ester migration via UV-Vis spectroscopy (λ = 210 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.